molecular formula C15H12O3 B1176395 d(CGCAAGTTGGC).d(GCCAACTTGCG) CAS No. 148375-91-1

d(CGCAAGTTGGC).d(GCCAACTTGCG)

Cat. No.: B1176395
CAS No.: 148375-91-1
Attention: For research use only. Not for human or veterinary use.
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Description

The DNA duplex d(CGCAAGTTGGC)•d(GCCAACTTGCG) is an 11-bp sequence with a central AAGTT/AACTT motif flanked by GC-rich regions. This sequence is notable for its structural adaptability in the minor groove, enabling selective interactions with small molecules like distamycin (Dst) and its analogs . The central A-tract (AAGTT) adopts a narrowed minor groove (~3–4 Å width), facilitating high-affinity binding by minor groove-binding ligands through van der Waals contacts, hydrogen bonding, and electrostatic interactions . The presence of a single G6•C17 base pair within the A-tract introduces a unique recognition site for ligands with hydrogen-bond-accepting groups, such as imidazole-containing analogs .

Properties

CAS No.

148375-91-1

Molecular Formula

C15H12O3

Synonyms

d(CGCAAGTTGGC).d(GCCAACTTGCG)

Origin of Product

United States

Comparison with Similar Compounds

Ligand Binding Modes and Sequence Specificity

Distamycin (Dst)
  • Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): Distamycin binds in a 2:1 stoichiometry (two Dst molecules per DNA duplex), aligning head-to-tail along the minor groove of the central AAGTT/AACTT region. This induces a 20° bend in the DNA axis and stabilizes the complex via N-terminal formamido groups and pyrrole NH hydrogen bonds .
  • Affinity: ΔG = −9.2 kcal/mol (experimental), with reduced specificity at GC sites due to lack of direct hydrogen bonding .
2-Imidazole-Distamycin (2-ImD)
  • Binding to d(CGCAAGTTGGC)•d(GCCAACTTGCG): The imidazole ring at the central position replaces a pyrrole, enabling a 1:1:1 heterocomplex (one 2-ImD and one Dst molecule) with enhanced specificity for the G6•C17 base pair. The imidazole N3 hydrogen bonds with the G6 amino group (distance: 2.8 Å), increasing binding affinity by 1.8 kcal/mol compared to Dst .
  • Affinity: ΔG = −10.9 kcal/mol (simulated), demonstrating improved GC recognition .
Netropsin
  • Binding to AT-Rich Sequences: Netropsin preferentially binds continuous A/T tracts (e.g., d(CGCAAATTTGCG)) with 1:1 stoichiometry, but shows reduced affinity (<i>K</i>d = 1.2 μM) for mixed AT/GC sequences like d(CGCAAGTTGGC)•d(GCCAACTTGCG) due to steric clashes with GC base pairs .

Structural and Energetic Comparisons

Table 1. Binding Parameters of Minor Groove Binders to d(CGCAAGTTGGC)•d(GCCAACTTGCG)

Ligand Stoichiometry ΔΔG (kcal/mol) Key Interactions Reference
Distamycin (Dst) 2:1 0.0 (reference) Pyrrole NH–DNA backbone, van der Waals
2-ImD 1:1:1 −1.8 Imidazole N3–G6 amino H-bond
Netropsin 1:1 +2.1 Limited GC compatibility

Table 2. DNA Conformational Changes Upon Ligand Binding

Parameter Unbound DNA Dst (2:1) 2-ImD/Dst (1:1:1)
Minor Groove Width 4.2 Å 3.5 Å 3.8 Å
Helical Bend 10° 20° 15°
Base Pair Tilt 12°

Key Research Findings

Cooperative Binding: The 1:1:1 2-ImD/Dst complex exhibits cooperative stabilization (ΔG = −12.3 kcal/mol), outperforming both 2:1 Dst (ΔG = −9.2 kcal/mol) and 2:1 2-ImD (ΔG = −10.5 kcal/mol) due to complementary hydrogen bonding and reduced steric strain .

Hydrogen Bonding Efficiency: Imidazole in 2-ImD increases binding specificity by forming a single H-bond with G6, whereas pyrrole in Dst lacks this interaction, leading to nonspecific AT recognition .

Computational Validation: Free energy perturbation simulations accurately predicted the ΔΔG of −1.8 kcal/mol for 2-ImD versus Dst, aligning with experimental NMR titrations .

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